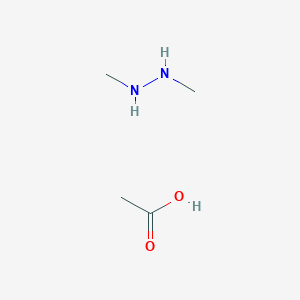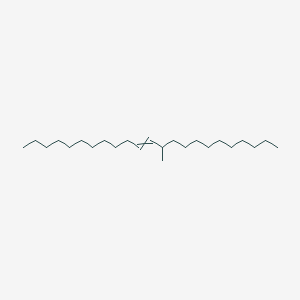
13-Methyltricos-11-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methyltricos-11-ene: is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a methyl group attached to the 13th carbon and a double bond between the 11th and 12th carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyltricos-11-ene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of precursor compounds. This process can be carried out using metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 13-Methyltricos-11-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond to form the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 13-Methyltricosane.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 13-Methyltricos-11-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model compound to study the behavior of long-chain alkenes in biological systems. It can also serve as a substrate in enzymatic reactions to investigate enzyme specificity and activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, lubricants, and surfactants. Its long carbon chain and functional groups make it suitable for various applications in material science and manufacturing.
Wirkmechanismus
The mechanism of action of 13-Methyltricos-11-ene in chemical reactions involves the interaction of its double bond and methyl group with various reagents. The double bond can participate in addition reactions, while the methyl group can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes and receptors, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
13-Methyltetradecanoic acid: A fatty acid with a similar methyl group but a different functional group.
13-Methylpentacosane: A longer-chain alkane with a similar methyl group.
11-Methyltricos-11-ene: An isomer with the methyl group at a different position.
Uniqueness: 13-Methyltricos-11-ene is unique due to its specific placement of the double bond and methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
93345-52-9 |
|---|---|
Molekularformel |
C24H48 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
13-methyltricos-11-ene |
InChI |
InChI=1S/C24H48/c1-4-6-8-10-12-14-15-17-19-21-23-24(3)22-20-18-16-13-11-9-7-5-2/h21,23-24H,4-20,22H2,1-3H3 |
InChI-Schlüssel |
JENODXAYVNVIKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=CC(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
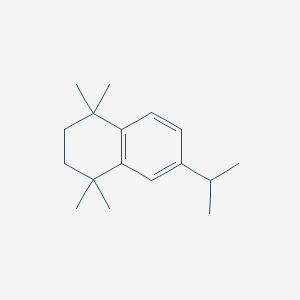
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
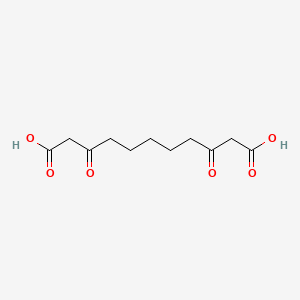

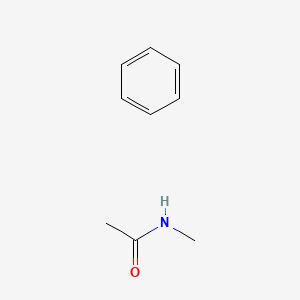
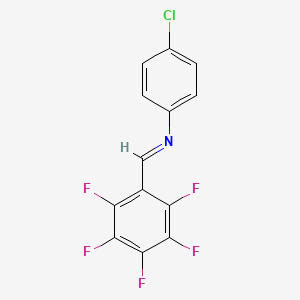
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)

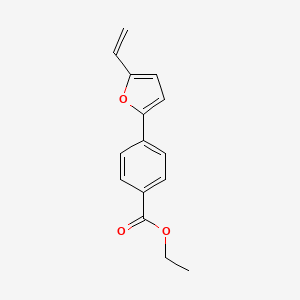

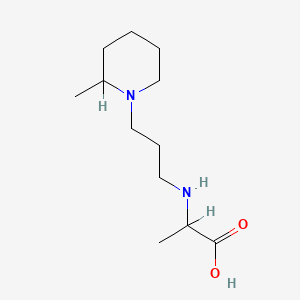
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
